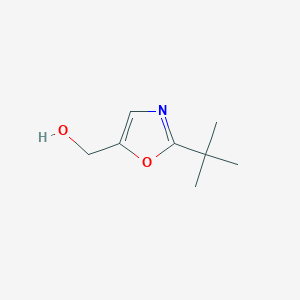![molecular formula C16H20ClNO B1446973 3-[(2-Naphthyloxy)methyl]piperidine hydrochloride CAS No. 1706435-72-4](/img/structure/B1446973.png)
3-[(2-Naphthyloxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
3-[(2-Naphthyloxy)methyl]piperidine hydrochloride, also known as 3-[(2-Naphthyloxy)methyl]piperidine HCl, is a synthetic compound used in various scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and methanol, and has a melting point of 118-122°C. 3-[(2-Naphthyloxy)methyl]piperidine HCl is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
Piperidine derivatives, like donepezil hydrochloride, are central acetylcholinesterase inhibitors used in treating mild-to-moderate Alzheimer's disease. Donepezil shows a good oral absorption profile, lacks significant liver toxicity, and has a favorable side effect profile, making it a key therapeutic agent in Alzheimer's disease management (Román & Rogers, 2004).
Pharmacological Diversity in Piperidine Derivatives
Piperidine derivatives exhibit a wide range of biological activities, indicating their potential for developing therapeutic agents across various disease states. This includes acting on opioid receptors, demonstrating antimicrobial properties, and engaging with central nervous system targets to modulate pain and psychoactive effects (Brine et al., 1997).
Role in Diabetes Treatment
The serine exopeptidase DPP IV, targeted by certain piperidine derivatives, plays a crucial role in glucose metabolism. Inhibiting DPP IV improves glycemic control in type 2 diabetes mellitus, showcasing the therapeutic relevance of piperidine derivatives in managing chronic conditions (Mendieta, Tarragó, & Giralt, 2011).
Enhancing Drug Bioavailability
Piperine, a piperidine alkaloid found in black pepper, has been shown to increase the bioavailability of various drugs and nutrients through inhibition of drug-metabolizing enzymes and enhancement of absorption. This property is particularly beneficial for improving therapeutic outcomes and supplement effectiveness (Srinivasan, 2007).
Anticancer Activity
Piperidine derivatives are being explored for their anticancer potential, with some compounds demonstrating the ability to inhibit tumor growth and metastasis. The research into these derivatives underscores the potential for new cancer therapies that target specific cellular pathways and mechanisms involved in cancer progression (Peixoto et al., 2021).
Eigenschaften
IUPAC Name |
3-(naphthalen-2-yloxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13;/h1-2,5-8,10,13,17H,3-4,9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTHHTJBQBSDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Naphthyloxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




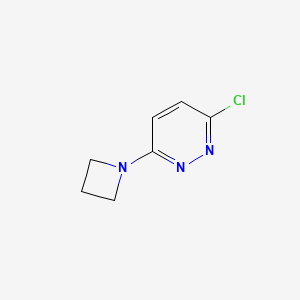


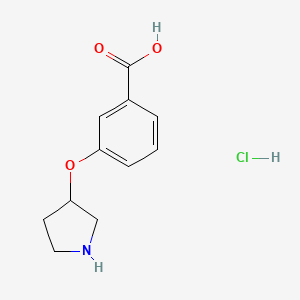
![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)
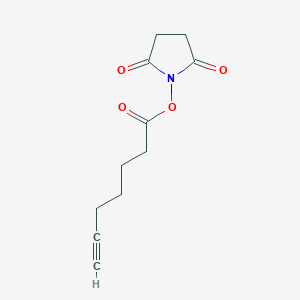
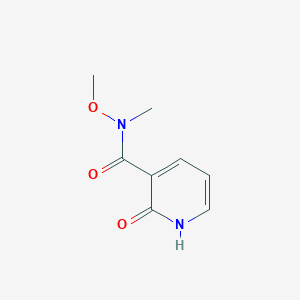

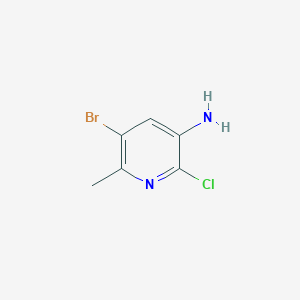
![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)


